molecular formula C6H10ClN3 B6165256 1-(2-methylpyrimidin-4-yl)methanamine hydrochloride CAS No. 2639459-85-9

1-(2-methylpyrimidin-4-yl)methanamine hydrochloride

Cat. No.: B6165256
CAS No.: 2639459-85-9
M. Wt: 159.6
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Description

1-(2-methylpyrimidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H9N3·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used as an intermediate in pharmaceutical synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpyrimidin-4-yl)methanamine hydrochloride typically involves the reaction of 2-methyl-4-chloropyrimidine with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:

    Starting Material: 2-methyl-4-chloropyrimidine

    Reagents: Formaldehyde, ammonium chloride

    Conditions: Acidic medium, typically hydrochloric acid

The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to form the desired amine product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpyrimidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

1-(2-methylpyrimidin-4-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methylpyrimidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-pyrimidin-4-ylethanamine dihydrochloride
  • 1-(4-Methyl-2-pyrimidinyl)methanamine dihydrochloride
  • N-Methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine dihydrochloride

Uniqueness

1-(2-methylpyrimidin-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted synthesis and research applications where other similar compounds may not be as effective.

Properties

CAS No.

2639459-85-9

Molecular Formula

C6H10ClN3

Molecular Weight

159.6

Purity

95

Origin of Product

United States

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